A Comprehensive Technical Guide to 4-Bromo-3-methylbenzaldehyde
A Comprehensive Technical Guide to 4-Bromo-3-methylbenzaldehyde
CAS Number: 78775-11-8
This technical guide provides an in-depth overview of 4-Bromo-3-methylbenzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, synthesis methodologies, key reactions, and applications, with a strong emphasis on experimental detail and data presentation.
Physicochemical and Spectroscopic Properties
4-Bromo-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an aldehyde group, a bromine atom, and a methyl group on the benzene (B151609) ring, allows for a wide range of chemical transformations.[1] It presents as a white to off-white solid at room temperature and is sparingly soluble in water but soluble in common organic solvents like ethyl acetate (B1210297) and chloroform.[2]
Table 1: Physicochemical Properties of 4-Bromo-3-methylbenzaldehyde
| Property | Value | Source |
| CAS Number | 78775-11-8 | [1][3][4][5][6] |
| Molecular Formula | C₈H₇BrO | [1][3][4][5] |
| Molecular Weight | 199.04 g/mol | [1][4][5] |
| IUPAC Name | 4-bromo-3-methylbenzaldehyde | [1][6][7] |
| Melting Point | 114-116 °C | [8] |
| Boiling Point | 262.166 °C at 760 mmHg | [8] |
| Density | 1.49 g/cm³ | [8] |
| Flash Point | 95.888 °C | [8] |
| Purity | ≥96%, 98% | [3][6] |
| Appearance | White to off-white solid | [2] |
| Storage | 2°C - 8°C, stored under nitrogen in an inert atmosphere | [3][5][6] |
Table 2: Computed Properties and Identifiers
| Identifier | Value | Source |
| InChI | InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | [1][6][7] |
| InChI Key | YBXGUHGVNUFFJU-UHFFFAOYSA-N | [1][6][7] |
| SMILES | CC1=C(C=CC(=C1)C=O)Br | [1][3][5][7] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |
| logP | 2.57002 | [3] |
| H-Bond Acceptors | 1 | [3] |
| H-Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of 4-Bromo-3-methylbenzaldehyde.
-
¹H NMR Spectroscopy : The proton NMR spectrum shows characteristic signals for the aromatic protons, the aldehyde proton, and the methyl protons. The aldehydic proton is notably deshielded due to the electron-withdrawing nature of the carbonyl group, appearing as a singlet around δ 9.94-9.95 ppm.[1]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides further structural detail, with distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon atoms attached to the bromine and methyl groups), and the methyl carbon.
Synthesis and Reactivity
Several synthetic routes to 4-Bromo-3-methylbenzaldehyde have been established, offering flexibility in precursor selection and reaction conditions.
Synthesis Methodologies
-
Bromination of 3-Methylbenzaldehyde : This direct approach involves the electrophilic bromination of 3-methylbenzaldehyde. The methyl group acts as an ortho-para director, influencing the position of the incoming bromine atom.[1]
-
Oxidation of (4-bromo-3-methylphenyl)methanol (B136240) : A reliable method involves the oxidation of the corresponding benzyl (B1604629) alcohol. Using manganese(IV) oxide in dichloromethane (B109758) at room temperature can achieve yields of approximately 89%.[1]
-
Reduction of 4-bromo-3-methylbenzonitrile (B1271910) : The nitrile can be reduced to the aldehyde using reagents such as Diisobutylaluminum hydride (DIBAL-H). This method has reported yields of around 43%.[1]
Chemical Reactivity
The reactivity of 4-Bromo-3-methylbenzaldehyde is dominated by its two functional groups: the aldehyde and the bromine atom.
-
Aldehyde Group Reactions : The aldehyde moiety can undergo reduction to the corresponding alcohol or oxidation to a carboxylic acid.[2] It is also a key participant in condensation reactions and the formation of imines.
-
Bromo Group Reactions : The bromine atom on the aromatic ring is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.[2]
Experimental Protocols
Suzuki Coupling Reaction of 4-Bromo-3-methylbenzaldehyde
This protocol details a representative Suzuki coupling reaction, a powerful method for forming bi-aryl compounds.[2]
Objective: To synthesize a bi-aryl compound via a palladium-catalyzed cross-coupling reaction between 4-Bromo-3-methylbenzaldehyde and an organoboronic acid.
Materials:
-
4-Bromo-3-methylbenzaldehyde (1.99 g, 0.001 mol)
-
3-Fluorophenylboronic acid (1.67 g, 0.0012 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 0.0015 mol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.5 mmol)
-
Toluene (B28343) (50 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask, add 4-Bromo-3-methylbenzaldehyde, 3-fluorophenylboronic acid, anhydrous K₂CO₃, and Pd(PPh₃)₄.
-
Add toluene to the flask to create a suspension.
-
Heat the reaction mixture to reflux and maintain stirring for approximately 24 hours.
-
After the reaction is complete, cool the mixture and pour it into a separatory funnel containing a 1:1 mixture of ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be further purified by column chromatography.
Applications in Research and Development
4-Bromo-3-methylbenzaldehyde is a valuable intermediate in several fields:
-
Organic Synthesis : It is a fundamental building block for constructing more complex organic molecules and scaffolds.[1][5]
-
Pharmaceutical and Drug Development : The compound is used in the synthesis of biologically active molecules.[1] Notably, it has been identified as a potential raw material for the synthesis of inhibitors for the epigenetic enzyme PRC2.[2] Its structure is also relevant in structure-activity relationship studies, for instance, in modulating hemoglobin oxygen affinity.[1]
-
Flavor and Fragrance Industry : Its aromatic properties make it a candidate for use in flavoring agents and perfumes.[1]
Safety and Handling
It is crucial to handle 4-Bromo-3-methylbenzaldehyde with appropriate safety precautions in a well-ventilated laboratory environment.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H302 | Harmful if swallowed | [6][7] |
| H315 | Causes skin irritation | [5][6][7] | |
| H319 | Causes serious eye irritation | [5][6][7] | |
| H332 | Harmful if inhaled | [6] | |
| H335 | May cause respiratory irritation | [5][6][7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |
| P264 | Wash skin thoroughly after handling | [5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5][6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5][6] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention | [5] |
This guide consolidates critical technical information for 4-Bromo-3-methylbenzaldehyde, providing a foundation for its safe and effective use in research and development. The detailed protocols and structured data are intended to support scientists in leveraging this versatile compound for innovative applications.
References
- 1. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-3-methylbenzaldehyde | 78775-11-8 | FB68056 [biosynth.com]
- 6. 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [sigmaaldrich.com]
- 7. 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
